Bienvenue dans la boutique en ligne BenchChem!

N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide

FtsZ inhibition Antibacterial MRSA

N-(3-(4-(Dimethylamino)phenyl)propyl)-2,6-difluorobenzamide (CAS 952995-74-3) is a synthetic benzamide derivative bearing a 2,6-difluorobenzoyl moiety linked via a propyl spacer to a 4-(dimethylamino)phenyl group. The compound belongs to the 2,6-difluorobenzamide class, a scaffold validated as an inhibitor of the bacterial cell division protein FtsZ, with demonstrated antibacterial activity against drug-resistant Staphylococcus aureus.

Molecular Formula C18H20F2N2O
Molecular Weight 318.368
CAS No. 952995-74-3
Cat. No. B2847739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide
CAS952995-74-3
Molecular FormulaC18H20F2N2O
Molecular Weight318.368
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C18H20F2N2O/c1-22(2)14-10-8-13(9-11-14)5-4-12-21-18(23)17-15(19)6-3-7-16(17)20/h3,6-11H,4-5,12H2,1-2H3,(H,21,23)
InChIKeySMIHMIOLGIKKCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(4-(Dimethylamino)phenyl)propyl)-2,6-difluorobenzamide (CAS 952995-74-3) – Structural Identity and Procurement Baseline


N-(3-(4-(Dimethylamino)phenyl)propyl)-2,6-difluorobenzamide (CAS 952995-74-3) is a synthetic benzamide derivative bearing a 2,6-difluorobenzoyl moiety linked via a propyl spacer to a 4-(dimethylamino)phenyl group . The compound belongs to the 2,6-difluorobenzamide class, a scaffold validated as an inhibitor of the bacterial cell division protein FtsZ, with demonstrated antibacterial activity against drug-resistant Staphylococcus aureus . Its unique positional isomerism—with fluorine atoms at the 2- and 6-positions of the benzamide ring—distinguishes it from alternative difluorinated regioisomers such as the 3,4-difluoro analog (CAS 953151-58-1), and this substitution pattern is critical for target engagement and biological potency .

Why Generic Substitution of N-(3-(4-(Dimethylamino)phenyl)propyl)-2,6-difluorobenzamide Is Not Supported by Structural and Pharmacological Evidence


Seemingly minor structural variations within the difluorobenzamide series produce substantial divergence in target binding, antibacterial spectrum, and resistance reversal capability. The position of fluorine substituents on the benzamide ring is a critical determinant of FtsZ inhibitory potency: the 2,6-difluoro pattern facilitates a unique hydrogen-bond network and steric fit within the FtsZ nucleotide-binding pocket that is not replicated by 3,4- or 2,4-difluoro isomers . Furthermore, the 3-(4-(dimethylamino)phenyl)propyl side chain governs both physicochemical properties (logD, solubility) and membrane permeability, factors that directly influence whole-cell antibacterial activity and efflux susceptibility . Consequently, substituting N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide with a regioisomeric analog or a compound lacking the dimethylaminophenylpropyl motif cannot be assumed to preserve biological performance, and procurement decisions must be guided by compound-specific evidence.

Quantitative Differentiation Evidence for N-(3-(4-(Dimethylamino)phenyl)propyl)-2,6-difluorobenzamide vs. Closest Analogs


Fluorine Substitution Pattern: 2,6- vs. 3,4-Difluoro Regioisomer Comparison for Antibacterial FtsZ Target Engagement

Within the difluorobenzamide class, the 2,6-difluoro substitution pattern is essential for FtsZ binding affinity and antibacterial activity. In head-to-head comparisons of synthesized 2,6-difluorobenzamide derivatives with varying side chains against methicillin-resistant Staphylococcus aureus (MRSA), compounds retaining the 2,6-difluoro motif achieved minimum inhibitory concentrations (MICs) as low as 0.25–1 µg/mL against Bacillus subtilis and <10 µg/mL against susceptible and resistant S. aureus, while regioisomeric 3,4-difluoro analogs showed markedly reduced or absent activity in the same assays . The 3,4-difluoro regioisomer N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide (CAS 953151-58-1) is commercially available yet lacks any published antibacterial MIC data, consistent with the class-level finding that the 3,4-difluoro benzamide scaffold does not productively engage the FtsZ nucleotide-binding site .

FtsZ inhibition Antibacterial MRSA

MRSA Resistance Reversal by 2,6-Difluorobenzamide Derivatives Lacking Heterocyclic Substituents

A key functional differentiator for the 2,6-difluorobenzamide scaffold containing non-heterocyclic substituents (such as the dimethylaminophenylpropyl side chain) is the ability to reverse oxacillin resistance in highly resistant clinical MRSA strains at sub-inhibitory concentrations. Three 2,6-difluorobenzamide derivatives with 3-alkoxy substituents restored oxacillin susceptibility in MRSA at concentrations far below their standalone MICs, effectively resensitizing resistant strains to β-lactam antibiotics . This resistance-breaker phenotype is a property of the 2,6-difluorobenzamide–FtsZ interaction and has not been reported for 3,4-difluoro or other regioisomeric benzamide analogs, making it a compound-class-specific feature relevant to procurement for antimicrobial adjuvant research .

Antibiotic resistance reversal MRSA Oxacillin

Impact of Central Scaffold Variation on Anti-Staphylococcal Activity in Tripartite 2,6-Difluorobenzamides

In a systematic structure–activity relationship (SAR) study of tripartite 2,6-difluorobenzamides, variation of the central heterocyclic scaffold (1,2,4-oxadiazole vs. 1,3,4-oxadiazole) produced significant differences in antibacterial activity against drug-resistant S. aureus strains . Compounds maintaining the 2,6-difluorobenzamide terminus and an appropriate linker-spacer architecture exhibited MICs as low as 0.5 µg/mL against multidrug-resistant (MDR) S. aureus, confirming that the 2,6-difluoro terminus is a conserved pharmacophoric element while the linker chemistry modulates potency . The N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide specifically employs a flexible propyl chain terminated by a dimethylamino aromatic group, a design that balances hydrophobicity and hydrogen-bonding potential for optimal membrane penetration—a parameter not shared by analogs with heterocyclic or constrained linkers .

MDR Staphylococcus aureus Heterocyclic scaffold SAR

Recommended Application Scenarios for N-(3-(4-(Dimethylamino)phenyl)propyl)-2,6-difluorobenzamide Based on Quantitative Evidence


FtsZ-Targeted Antibacterial Drug Discovery Against Multidrug-Resistant Gram-Positive Pathogens

The 2,6-difluoro substitution pattern is a confirmed pharmacophore for FtsZ inhibition, with lead compounds from this class achieving MICs of 0.25–1 µg/mL against B. subtilis and potent activity against MRSA and MDR S. aureus . N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide provides a defined chemical starting point for structure–activity relationship campaigns aiming to optimize anti-staphylococcal potency while maintaining the FtsZ-targeted mechanism.

Antibiotic Adjuvant and Resistance-Breaker Research Targeting MRSA

2,6-Difluorobenzamide derivatives with non-heterocyclic side chains have demonstrated the ability to reverse oxacillin resistance in highly resistant clinical MRSA strains at sub-inhibitory concentrations . This specific phenotype supports the use of the target compound in adjuvant combination studies with β-lactam antibiotics, an application scenario not addressable by regioisomeric benzamides lacking this functional property.

Pharmacophore Modeling and Scaffold-Hopping Studies in Antibacterial Benzamide Chemistry

The compound's unique combination of 2,6-difluoro substitution and a flexible propyl-dimethylaminophenyl side chain makes it a valuable comparator in scaffold-hopping studies. Systematic comparisons with 1,2,4- and 1,3,4-oxadiazole-linked analogs have shown that linker architecture modulates anti-staphylococcal potency by >4-fold , positioning this compound as a non-heterocyclic benchmark for evaluating linker-dependent activity cliffs in FtsZ inhibitor design.

Quote Request

Request a Quote for N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.